3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol
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Overview
Description
3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 3-chloropropanol in the presence of a base, followed by cyclization with a suitable reagent to form the triazolopyridazine core . The reaction conditions often include refluxing in solvents such as ethanol or dimethylformamide, with catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole and pyridazine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophilic substitution with bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but different substituents.
3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenylacetamide: Another triazolopyridazine derivative with distinct biological activities.
Uniqueness
3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86673-92-9 |
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Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H11N5O/c14-5-1-4-9-7-2-3-8-11-10-6-13(8)12-7/h2-3,6,14H,1,4-5H2,(H,9,12) |
InChI Key |
YBPYXLAEBWRSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NCCCO |
Origin of Product |
United States |
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